
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. It is characterized by the presence of an oxirane ring substituted with butyl, ethyl, and methyl groups, along with a carboxylate ester functional group.
Preparation Methods
The synthesis of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be achieved through various synthetic routes. One common method involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired oxirane compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-3-methyl-oxirane: This compound has a similar oxirane ring structure but differs in the substitution pattern.
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another related compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(6-2)10(3,14-11)9(12)13-4/h5-8H2,1-4H3 |
InChI Key |
WJSQEBBVJMXUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(O1)(C)C(=O)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


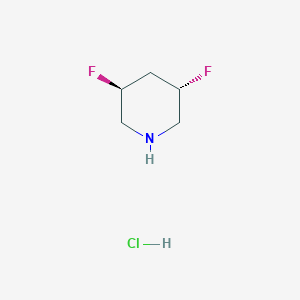
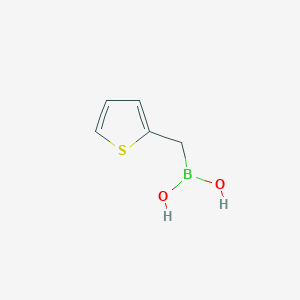
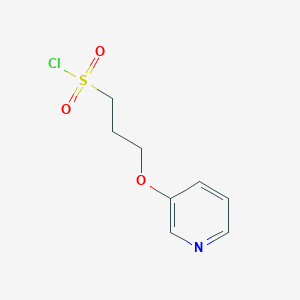
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
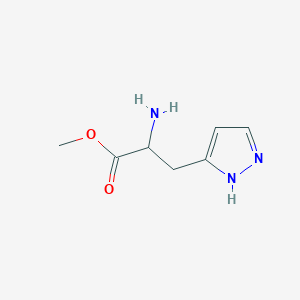
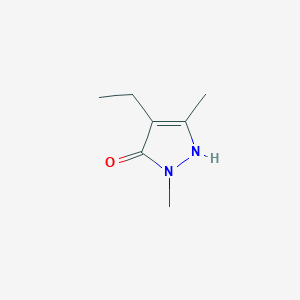

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
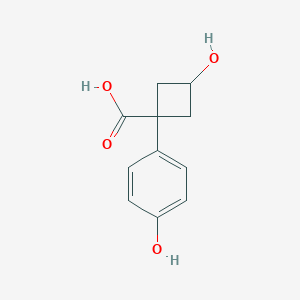
![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

